molecular formula C12H24N2O2 B13581328 tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate

tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate

Cat. No.: B13581328
M. Wt: 228.33 g/mol
InChI Key: YXWMUZROFHMUBK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate is a carbamate-protected amine derivative with a cyclopentane core. Its structure features a tert-butyloxycarbonyl (Boc) group attached via a methylene linker to a 3-amino-1-methylcyclopentyl moiety. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate preparation.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4)6-5-9(13)7-12/h9H,5-8,13H2,1-4H3,(H,14,15)

InChI Key

YXWMUZROFHMUBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)N)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate typically involves:

  • Starting from 3-amino-1-methylcyclopentane or its derivatives.
  • Introduction of a methylene linker to connect the cyclopentyl amine to the carbamate moiety.
  • Protection of the amine group using tert-butyl carbamate (Boc) chemistry to form the carbamate.

This approach ensures selective protection of the amine while maintaining the integrity of the cyclopentyl ring and methyl substituent.

Specific Synthetic Procedures

Carbamate Formation via Boc Protection

The most common method to prepare tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. The reaction proceeds as follows:

  • Dissolve 3-amino-1-methylcyclopentylmethanamine in an aprotic solvent such as dichloromethane.
  • Add a base such as triethylamine or sodium bicarbonate to neutralize the acid formed.
  • Slowly add di-tert-butyl dicarbonate at 0°C to room temperature.
  • Stir the reaction mixture until completion (monitored by TLC or HPLC).
  • Work up by aqueous extraction and purification via crystallization or chromatography.

This method yields the tert-butyl carbamate-protected amine with high selectivity and purity.

Alternative Methods Involving Carbamoylation Reagents

Other carbamoylation reagents such as chloromethyl chloroformate can be used to generate intermediate chloroformate esters, which then react with the amine to form the carbamate. According to patent literature, chloromethyl chloroformate reacts with amines in the presence of bases like sodium bicarbonate and phase transfer catalysts to yield carbamates under mild conditions with good yields.

Key Reaction Conditions and Purification

  • Solvents: Dichloromethane, tetrahydrofuran (THF), or ethyl acetate are commonly used solvents.
  • Temperature: Reactions are often conducted between 0°C and room temperature to control reactivity and avoid side reactions.
  • Bases: Triethylamine, sodium bicarbonate, or tetrabutylammonium salts are used to neutralize acid by-products.
  • Purification: Standard aqueous work-up followed by chromatographic purification or crystallization is employed to isolate the pure compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Outcome/Notes
1 3-Amino-1-methylcyclopentylmethanamine + Boc2O + Base Boc protection of amine group High yield tert-butyl carbamate
2 Chloromethyl chloroformate + Base + Amine Carbamoylation via chloroformate intermediate Alternative route, mild conditions
3 Solvent: DCM, THF; Temp: 0°C to RT Control of reaction rate and selectivity Minimizes side reactions
4 Work-up: aqueous extraction, chromatography Purification of product High purity, suitable for research

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its cleavage typically occurs under acidic conditions to regenerate the free amine.

Reaction ConditionsProductsYield (%)Source
HCl in dioxane (4 M, 25°C, 2 h)Free amine + CO₂ + tert-butanol>90
Trifluoroacetic acid (TFA) in DCMDeprotected amine85–95

Mechanism : Protonation of the carbonyl oxygen weakens the C–O bond, leading to cleavage and release of CO₂. The tert-butyl group forms tert-butanol or its conjugate acid.

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl carbon can act as an electrophilic site for nucleophilic attack, though this is less common due to steric hindrance from the tert-butyl group.

ReagentConditionsProductNotesSource
Grignard reagentsTHF, –10°C to 25°CN-alkylated derivativesLow yields due to sterics
Organolithium speciesDry ether, –78°CCarbamate adductsRequires precise control

Amine Functionalization

The primary amine (after Boc deprotection) can participate in diverse reactions, including alkylation, acylation, and condensation.

Acylation

ReagentConditionsProductYield (%)Source
Acetyl chlorideDCM, Et₃N, 0°CAcetylated amine80–90
Benzoyl fluorideTHF, 25°CBenzamide derivative75

Schiff Base Formation

Aldehyde/KetoneConditionsProductYield (%)Source
4-NitrobenzaldehydeMeOH, RT, 12 hImine conjugate65
CyclohexanoneToluene, refluxCyclic Schiff base55

Transition-Metal Catalyzed Coupling

The amine or deprotected cyclopentylmethyl group may participate in cross-coupling reactions. Data from similar systems suggest:

Reaction TypeCatalyst SystemSubstrateProductYield (%)Source
Buchwald-HartwigPd(OAc)₂/XantphosAryl halidesArylaminated derivatives60–75
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Boronic acidsBiaryl conjugates50–70

Cyclization Reactions

The cyclopentane ring’s conformation may enable intramolecular reactions. For example:

  • Lactam Formation : Reaction with dicarbonyl compounds under basic conditions generates fused bicyclic structures (e.g., β-lactams).

  • Ring-Opening Metathesis : With Grubbs catalyst, strained cyclopentane derivatives form macrocycles (theoretical based on ).

Stability Under Oxidative Conditions

The tert-butyl carbamate is stable to mild oxidants but degrades under strong conditions:

Oxidizing AgentConditionsOutcomeSource
H₂O₂ (30%)AcOH, 50°C, 6 hPartial decomposition
KMnO₄H₂O, 100°CComplete degradation

Key Mechanistic Considerations

  • Steric Effects : The 1-methylcyclopentyl group imposes steric constraints, slowing reactions at the carbamate’s carbonyl carbon.

  • Amine Basicity : The free amine (pKa ~10–11) can act as a base or nucleophile in aqueous/organic media.

  • Thermal Stability : Boc-protected derivatives are stable below 150°C but decompose at higher temperatures.

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of peptides and other biologically active compounds .

Biology: In biological research, this compound can be used as a protecting group for amino acids during peptide synthesis. It helps in preventing unwanted side reactions and ensures the selective formation of peptide bonds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate with two structurally related compounds: tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (phenyl analog) and tert-butyl (R)-azepan-3-ylmethylcarbamate (azepane analog).

Compound Name Molecular Formula Molecular Weight Ring Structure Key Substituents Purity Applications Reference
tert-Butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate C₁₂H₂₃N₂O₂ (inferred) ~227.33 Cyclopentane (5-membered) 3-amino, 1-methyl Not specified Likely pharmaceutical intermediates -
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 236.31 Benzene (aromatic) 3-amino, 5-methyl ≥95% Pharmaceuticals, agrochemicals, materials
tert-Butyl (R)-azepan-3-ylmethylcarbamate C₁₂H₂₄N₂O₂ 228.33 Azepane (7-membered) (R)-configuration at position 3 Not specified Organic synthesis, chiral drug scaffolds

Key Comparative Insights:

Structural Differences :

  • Cyclopentane vs. Benzene vs. Azepane :

  • The benzene ring (phenyl analog) enables π-π interactions in drug-receptor binding, while the azepane ring offers conformational flexibility for binding to diverse biological targets .

Substituent Effects: The 3-amino group in all three compounds is critical for hydrogen bonding and solubility. However, the 1-methyl group on the cyclopentane ring may sterically hinder interactions compared to the 5-methyl group on the phenyl analog.

Physicochemical Properties :

  • Solubility : The cyclopentane analog is likely less polar than the azepane derivative due to its smaller ring size but more polar than the aromatic phenyl analog.
  • Stability : The Boc group in all three compounds enhances stability, but the phenyl analog’s ≥95% purity (as reported in ) suggests superior suitability for high-precision applications.

Applications :

  • The phenyl analog is explicitly used in pharmaceuticals, agrochemicals, and materials science due to its aromaticity and high purity .
  • The azepane analog ’s seven-membered ring and chiral center make it a candidate for enantioselective synthesis .
  • The cyclopentane analog is hypothesized to serve as a constrained intermediate in drug discovery, though specific applications require further validation.

Research Findings and Limitations

  • Phenyl Analog : Demonstrated versatility in cross-disciplinary applications, with high purity ensuring reliability in sensitive reactions .
  • Azepane Analog : Its stereochemistry and ring size enable unique binding modes, though metabolic stability data are lacking .

Limitations:

  • The target compound’s purity, synthetic yield, and biological activity data are absent in the provided evidence.
  • Direct comparisons of reactivity or bioavailability require experimental validation beyond structural analysis.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate?

Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. For example:

  • Carbamate protection : Use tert-butoxycarbonyl (Boc) groups to protect amines, as demonstrated in the synthesis of analogous bicyclic carbamates using Dess-Martin periodinane for oxidation and NaH for cyclization steps .
  • Stereocontrol : The 3-amino-1-methylcyclopentyl moiety necessitates chiral resolution or asymmetric catalysis. In related systems, hydrogenation with Pd/C under H₂ achieved stereoselective reduction of propargyl esters .
  • Yield improvement : Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical, as impurities from incomplete Boc protection or side reactions (e.g., over-oxidation) can reduce yields .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry and Boc group integrity. For example, tert-butyl protons resonate at ~1.4 ppm, while cyclopentyl methine protons appear near 3.0–4.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₂: calc. 265.1917, observed 265.1915) .
  • X-ray crystallography : Resolves absolute stereochemistry, as shown in analogous carbamates with triclinic crystal systems (e.g., P1 space group, α/β/γ angles ~95–112°) .

Q. How does the Boc group influence the stability of this compound under acidic/basic conditions?

Answer: The Boc group is stable under mild conditions but cleaved by:

  • Acidic conditions : Trifluoroacetic acid (TFA) or HCl in dioxane (e.g., 4M HCl/dioxane at 0°C for 2h) removes Boc without degrading the cyclopentyl core .
  • Basic conditions : Prolonged exposure to NaOH or LiOH may hydrolyze the carbamate, releasing CO₂ and tert-butanol. Stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. What strategies address low diastereoselectivity during the synthesis of the 3-amino-1-methylcyclopentyl intermediate?

Answer: Diastereoselectivity challenges arise from the cyclopentane ring’s conformational flexibility. Solutions include:

  • Chiral auxiliaries : Temporarily install directing groups (e.g., oxazolidinones) to bias ring closure .
  • Dynamic kinetic resolution : Use catalysts like Ru complexes to isomerize intermediates during hydrogenation .
  • Computational modeling : DFT studies predict transition-state energies to guide reagent selection (e.g., n-BuLi vs. LDA for enolate formation) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic sites. For example, the 3-amino group’s lone pair (HOMO) may attack electrophiles .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways, as polarity impacts Boc deprotection rates .

Q. How to resolve contradictions in reported synthetic yields for similar carbamates?

Answer: Discrepancies often stem from:

  • Purity of starting materials : Trace moisture in 3-amino-1-methylcyclopentane lowers yields by promoting Boc hydrolysis. Use Karl Fischer titration to verify dryness .
  • Reaction monitoring : Real-time FTIR or Raman spectroscopy detects intermediates (e.g., imine formation) missed by TLC .

Q. What functionalization strategies enhance the compound’s utility as a bioactive intermediate?

Answer:

  • Amide coupling : React the 3-amino group with activated carboxylic acids (EDCI/HOBt) to generate peptidomimetics .
  • Reductive alkylation : Introduce substituents via NaBH₃CN-mediated coupling with aldehydes (e.g., benzaldehyde for hydrophobic side chains) .

Q. Why do alternative Boc-protection reagents (e.g., Fmoc vs. Boc) fail in certain syntheses?

Answer:

  • Steric hindrance : Bulky Fmoc groups impede cyclopentane ring closure, leading to truncated products. Boc’s smaller size minimizes this .
  • Acid sensitivity : Fmoc requires piperidine for cleavage, which may degrade acid-labile cyclopentane derivatives .

Q. How to mitigate purification challenges caused by polar byproducts?

Answer:

  • Ion-exchange chromatography : Separate charged impurities (e.g., unreacted amines) using Dowex® resins .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate crystalline carbamates .

Q. What analytical workflows detect trace byproducts in scaled-up syntheses?

Answer:

  • LC-MS/MS : Quantify impurities at ppm levels using MRM transitions .
  • 2D NMR (HSQC/HMBC) : Assign structures to low-abundance byproducts (e.g., over-oxidized cyclopentanes) .

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